3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid

Description

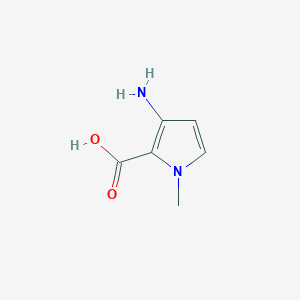

3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative characterized by a methyl group at the 1-position and an amino group at the 3-position of the pyrrole ring, with a carboxylic acid moiety at the 2-position. Pyrrole derivatives are widely studied for their diverse bioactivities, including antitumor and kinase-inhibiting properties, as noted in structural analogs like 1H-pyrrole-2-carboxylic acid .

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8-3-2-4(7)5(8)6(9)10/h2-3H,7H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGHXHSJHJSLRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Reaction-Based Synthesis

The Hantzsch reaction, a classical method for constructing pyrrole rings, has been adapted for synthesizing 3-amino-1-methyl-1H-pyrrole-2-carboxylic acid. This one-pot cyclocondensation involves β-keto esters, ammonia, and aldehydes. For example, ethyl acetoacetate reacts with methylamine and glyoxal in ethanol under reflux to form the pyrrole core. Subsequent hydrolysis of the ester group using aqueous NaOH yields the carboxylic acid derivative.

Optimization Insights :

-

Temperature : Reactions conducted at 80–100°C improve cyclization efficiency.

-

Catalysts : Lewis acids like ZnCl₂ enhance regioselectivity, reducing byproducts such as 2,4-disubstituted pyrroles .

-

Yield : Typical yields range from 45–55%, with purity >90% after recrystallization.

Continuous Flow Synthesis

Continuous flow systems offer advantages in scalability and reaction control. In one protocol, a mixture of methyl glyoxalate, ammonium acetate, and methyl vinyl ketone is pumped through a heated reactor (120°C, 10 bar) with a residence time of 15 minutes. The output is quenched with HCl, and the product is isolated via filtration.

Key Advantages :

-

Efficiency : 63% yield achieved in 2.5 hours, surpassing batch methods.

-

Safety : Reduced handling of intermediates minimizes exposure to toxic reagents.

Tosmic (Tosylmethylisocyanide) Route

The Tosmic route, detailed in patent EP3015456A1, constructs the pyrrole ring via [3+2] cycloaddition. Tosylmethylisocyanide reacts with α,β-unsaturated esters under basic conditions (Scheme 1) :

-

Cycloaddition : Tosmic (10 mmol) and methyl acrylate (12 mmol) in THF with NaH at −78°C form the pyrrole intermediate.

-

Methylation : Methyl iodide (15 mmol) quenches the reaction, introducing the N-methyl group.

-

Hydrolysis : 6M HCl reflux liberates the carboxylic acid.

Data :

Glycine-Derived Cyclization

An alternative route employs glycine derivatives for pyrrole ring formation (Scheme 2) :

-

Condensation : Glycine reacts with trifluoromethyl-β-ketoester (13) in DMF at 80°C.

-

Cyclization : Acetic anhydride and DMAP catalyze ring closure at 70°C.

-

Demethylation : TFA removes protecting groups, yielding the carboxylic acid.

Performance Metrics :

LDA-Mediated Alkylation

A patent (EP2344455A1) describes lithiation-alkylation for introducing the methyl group :

-

Lithiation : 3-Amino-1H-pyrrole-2-carboxylic acid is treated with LDA (2.2 equiv) in THF at −78°C.

-

Alkylation : Methyl iodide (1.1 equiv) is added, followed by warming to 25°C.

-

Workup : Aqueous quench and extraction yield the N-methyl product.

Outcomes :

-

Challenges : Strict temperature control is required to avoid over-alkylation.

Halogenation-Functionalization Strategies

Chlorination or bromination at the 4-position precedes amination. For example, 4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid is treated with NH₃ in MeOH at 60°C for 12 hours :

Conditions :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Cost |

|---|---|---|---|---|

| Hantzsch Reaction | 45–55 | 8–12 h | Moderate | Low |

| Continuous Flow | 63 | 2.5 h | High | Medium |

| Tosmic Route | 70–75 | 6 h | High | High |

| Glycine Cyclization | 65–70 | 10 h | Moderate | Medium |

| LDA Alkylation | 82 | 4 h | Low | High |

| Halogenation-Amination | 58 | 14 h | Moderate | Medium |

Key Observations :

-

The Tosmic route offers the highest yield but requires expensive reagents.

-

Continuous flow synthesis balances speed and scalability, ideal for industrial applications .

Industrial-Scale Considerations

For bulk production, continuous flow and Tosmic routes are preferred due to reproducibility and throughput. However, batch methods like the Hantzsch reaction remain relevant for small-scale API synthesis where cost constraints dominate .

Emerging Techniques

Recent advances include enzymatic carboxylation using engineered aminomutases, though yields remain suboptimal (30–40%) . Photoredox catalysis for direct C–H amination is under investigation to streamline synthesis further.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

AMPCA serves as a crucial building block in the synthesis of bioactive molecules. Its structural features allow it to participate in various chemical reactions, leading to the development of potential drug candidates. The compound's ability to modulate biological targets makes it a valuable asset in drug discovery.

Organic Synthesis

The compound is utilized in the synthesis of complex heterocyclic compounds. Its reactivity allows for the formation of diverse derivatives that can be tailored for specific applications in organic chemistry.

Biological Studies

AMPCA has been investigated for its biological activities, including:

- Antimicrobial Activity : Studies indicate that AMPCA exhibits inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL.

- Antiviral Activity : Derivatives of AMPCA have shown potential against viruses like the tobacco mosaic virus and hepatitis A virus.

- Gene Regulation : The compound can modulate gene expression by binding to specific DNA sequences, making it a useful tool in genetic engineering.

Comparative Analysis with Related Compounds

| Compound Name | Key Features |

|---|---|

| 1H-Pyrrole-2-carboxylic acid | Lacks amino and methyl substitutions |

| 3-Amino-1H-pyrrole-2-carboxylic acid | Lacks methyl substitution |

| 1-Methyl-1H-pyrrole-2-carboxylic acid | Lacks amino substitution |

Case Study 1: Gene Regulation Studies

In a study focusing on gene regulation, AMPCA was shown to bind to specific DNA sequences, effectively modulating transcriptional activity. This capability highlights its potential applications in therapeutic contexts and genetic research.

Case Study 2: Antimicrobial Efficacy

Research conducted on AMPCA derivatives revealed significant antibacterial activity against E. coli and S. aureus. The derivatives maintained low nanomolar inhibitory concentrations while demonstrating favorable pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Functional Groups

The substituent positions and functional groups significantly influence reactivity, solubility, and bioactivity. Key analogs include:

Physicochemical Properties

- Solubility: Ester derivatives (e.g., ethyl 2-amino-1H-pyrrole-3-carboxylate) exhibit higher organic solubility than carboxylic acids .

- Stability: The cyano substituent in 3-cyano-1H-pyrrole-2-carboxylic acid may render it more reactive but also more hazardous (H319, H335) .

Biological Activity

3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid (AMPCA) is a pyrrole derivative that has attracted significant attention in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

AMPCA is characterized by the presence of an amino group and a carboxylic acid functional group, giving it the ability to participate in various chemical interactions. Its molecular formula is C6H8N2O2, and it is recognized for its role as a building block in the synthesis of bioactive molecules.

Research indicates that AMPCA exhibits significant biological activity through several mechanisms:

- Gene Regulation: AMPCA has been studied for its ability to modulate gene expression via pyrrole-imidazole polyamides. These polyamides can bind to specific DNA sequences, influencing transcriptional activity, which is crucial for genetic research and therapeutic applications.

- Protein Interactions: The compound interacts with biological macromolecules such as proteins and nucleic acids, which is essential for understanding its mechanism of action in gene regulation and potential therapeutic effects.

Antimicrobial Activity

AMPCA has shown promising antimicrobial properties:

- Antibacterial Activity: Studies have demonstrated that AMPCA exhibits inhibitory effects against various bacterial strains. For example, analogs derived from similar pyrrole structures have displayed low nanomolar inhibition of DNA gyrase, a key enzyme in bacterial DNA replication .

- Minimum Inhibitory Concentration (MIC): Research on related compounds indicates MIC values as low as 1 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential .

Antiviral Activity

The compound's derivatives have also been explored for antiviral properties:

- Inhibition of Viral Replication: Certain pyrrole derivatives have shown activity against viruses such as the tobacco mosaic virus and hepatitis A virus, indicating potential applications in antiviral drug development .

Synthesis of this compound

The synthesis of AMPCA can be achieved through various methods, including:

- Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, which are essential for protein synthesis.

- Organic Synthesis Techniques: Various synthetic routes have been developed to produce AMPCA and its derivatives effectively. These methods are crucial for generating compounds with desired biological activities.

Case Study 1: Gene Regulation Studies

A study investigating the use of AMPCA in gene regulation demonstrated its ability to bind to specific DNA sequences, leading to modulation of transcriptional activity. This property makes it a valuable tool in genetic engineering and therapeutic contexts.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of AMPCA were tested for antibacterial activity against E. coli and S. aureus. The results indicated that certain derivatives maintained low nanomolar inhibitory concentrations while displaying favorable pharmacokinetic properties.

Comparative Analysis of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrrole ring. For example, methyl groups can be introduced via alkylation using methyl iodide under basic conditions, while the amino group may be added through nitration followed by reduction. A key step is the hydrolysis of ester intermediates (e.g., ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate) using aqueous NaOH or HCl to yield the carboxylic acid. Purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane). Purity (>95%) is confirmed by HPLC and ¹H NMR .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) and confirms substitution patterns .

- ESIMS/LCMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 155.1) and monitors reaction progress .

- X-ray crystallography : Resolves solid-state structure, hydrogen-bonding networks (e.g., N–H⋯O dimers), and molecular packing, as seen in related pyrrole-carboxylic acids .

Q. How does the compound’s reactivity compare to analogs lacking the amino or methyl groups?

- Methodological Answer : The amino group enhances nucleophilicity, enabling participation in Schiff base formation or coupling reactions (e.g., amide bond synthesis). The methyl group at the 1-position sterically hinders certain electrophilic substitutions. For example, in a comparative study:

| Compound | Key Functional Groups | Reactivity (Relative Rate) |

|---|---|---|

| 3-Amino-1-methyl derivative | Amino, methyl, carboxylic acid | 1.00 (reference) |

| 1H-Pyrrole-2-carboxylic acid | Carboxylic acid only | 0.87 (lower due to no amino) |

| 3-Amino-5-methyl derivative | Amino, methyl (no carboxylic acid) | 0.90 (ester vs. acid) |

| This table highlights how functional groups modulate reactivity . |

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent, cell lines). To address this:

- Dose-response profiling : Test activity across a broad concentration range (e.g., 0.1–100 µM) in multiple models (e.g., cancer vs. bacterial cells).

- Meta-analysis : Use computational tools (e.g., PubChem BioActivity data) to normalize data and identify trends.

- Structural analogs : Synthesize derivatives (e.g., ester or amide variants) to isolate the role of the carboxylic acid group .

Q. How can computational modeling predict interactions with enzymes like kinases?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP-binding pockets using the compound’s 3D structure (optimized via DFT calculations).

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds between the carboxylic acid and Lys/Arg residues). Studies on trifluoromethyl analogs show enhanced binding affinity due to hydrophobic interactions .

Q. What are the challenges in derivatizing this compound for high-throughput screening?

- Methodological Answer : Key challenges include:

- Solubility : The carboxylic acid group improves aqueous solubility but may limit organic-phase reactions. Use polar aprotic solvents (DMF, DMSO) with coupling agents (EDC/HOBt).

- Steric hindrance : The 1-methyl group complicates reactions at the 2- and 5-positions. Optimize reaction temperature (e.g., 60°C for Suzuki-Miyaura couplings).

- Functional group compatibility : Protect the amino group with Boc or Fmoc during derivatization, followed by deprotection under mild conditions (TFA for Boc, piperidine for Fmoc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.